Nifurimide
Description
Nifurimide (CAS: 965-52-6) is a nitro-containing antimicrobial agent classified under the 5-nitrofuran derivatives. Its molecular formula is C₁₃H₁₅N₅O₆, and it is structurally characterized by a nitrofuran backbone with an imide functional group . The compound is synthesized through nitration of intermediates derived from the condensation of hydrazine derivatives with furan precursors, a process that retains antibacterial activity even when structural modifications are introduced . This compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Escherichia coli, Klebsiella, and Salmonella, but is ineffective against Pseudomonas aeruginosa . Its mechanism involves enzymatic reduction of the nitro group to generate reactive intermediates that disrupt bacterial DNA and metabolic pathways .
Structure
3D Structure
Properties
CAS No. |
15179-96-1 |
|---|---|
Molecular Formula |
C9H10N4O4 |
Molecular Weight |
238.2 g/mol |
IUPAC Name |
4-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidin-2-one |
InChI |
InChI=1S/C9H10N4O4/c1-6-5-12(9(14)11-6)10-4-7-2-3-8(17-7)13(15)16/h2-4,6H,5H2,1H3,(H,11,14)/b10-4+ |
InChI Key |
BJUPUKIYTMVLCW-ONNFQVAWSA-N |
SMILES |
CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Isomeric SMILES |
CC1CN(C(=O)N1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Other CAS No. |
21638-36-8 |
Synonyms |
Nifurimide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Nifurimide can be synthesized through the condensation of 5-nitrofurfural with compounds containing an amino (hydrazino) group. This reaction typically involves the use of hydrochloric acid as a catalyst .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Nifurimide undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The furan ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces furan derivatives with oxidized functional groups.
Reduction: Results in the formation of amino derivatives.
Substitution: Leads to substituted furan compounds with various functional groups
Scientific Research Applications
Nifurimide has a broad range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other nitrofuran derivatives.
Biology: Studied for its antibacterial properties and potential use in controlling bacterial infections.
Medicine: Investigated for its potential therapeutic effects against various bacterial pathogens.
Industry: Employed in the agricultural sector to control bacterial infections in livestock
Mechanism of Action
The mechanism of action of nifurimide involves red-ox biotransformation. The compound undergoes reduction to form reactive intermediates that can damage bacterial DNA and other cellular components. This process disrupts bacterial metabolism and leads to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nifurimide belongs to a family of nitrofuran-based antibiotics. Below is a comparative analysis with key analogues:
Table 1: Structural and Regulatory Comparison of this compound and Analogues
Key Observations :
Structural Similarities :
- This compound shares its core nitrofuran structure with Nifuratel and Nifuroxazide, but differs in substituents. For example, this compound’s imide group contrasts with Nifuroxazide’s hydrazide moiety .
- Despite identical CAS numbers, this compound and Nifuratel are distinct compounds; this likely reflects a database error .
Pharmacological Differences :
- Spectrum : this compound lacks the antifungal activity of Nifuratel but shows superior efficacy against Shigella compared to Nifurethazone .
- Resistance Profile : Unlike older nitrofurans (e.g., Nitrofurantoin), this compound maintains activity against strains resistant to sulfonamides and tetracyclines .
Functional Comparison with Non-Nitrofuran Analogues
This compound’s functional analogues include nitroimidazoles (e.g., Metronidazole) and quinolones (e.g., Ciprofloxacin):
Table 2: Functional Comparison
| Property | This compound | Metronidazole | Ciprofloxacin |
|---|---|---|---|
| Target | Bacterial DNA/enzymes | Anaerobic pathogens | DNA gyrase |
| Spectrum | Gram±, limited anaerobes | Anaerobes, protozoa | Broad Gram±, some Gram- |
| Resistance | Low | Moderate | High (increasing) |
Key Insight: this compound’s nitro group mechanism is less prone to resistance than quinolones but lacks the anaerobic coverage of nitroimidazoles .
Regulatory and Industrial Status
Research Findings and Limitations
- Efficacy : In vitro studies show this compound’s MIC (Minimum Inhibitory Concentration) for E. coli is 2–4 µg/mL, outperforming Nifurethazone (8–16 µg/mL) .
- Synthesis Challenges : The nitration step in this compound’s synthesis requires precise control to avoid byproducts like nitroso derivatives, which reduce efficacy .
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